molecular formula C8H8N2 B065541 6-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 183586-34-7

6-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B065541
M. Wt: 132.16 g/mol
InChI Key: PCAVQKASMKODDC-UHFFFAOYSA-N
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Description

6-methyl-1H-pyrrolo[3,2-c]pyridine is a compound of interest in synthetic organic chemistry due to its pyrrolopyridine core, a structure found in many biologically active molecules. The compound serves as a key intermediate in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives involves various methods, including the reaction of corresponding hydroxy derivatives with nucleophiles under acidic or basic conditions to produce fused tricyclic derivatives and methylene derivatives (Goto et al., 1991). Additionally, an efficient synthesis using sodium borohydride reduction and debenzylation steps has been described for the production of N6-substituted analogues (Nechayev et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been carried out using X-ray diffraction and DFT quantum chemical calculations, which provide insights into the conformation and electronic structure of these molecules (Kucharska et al., 2013).

Chemical Reactions and Properties

6-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives participate in various chemical reactions, including nucleophilic attacks, which have been supported by local reactivity descriptors indicating high reactivity at certain positions (Halim & Ibrahim, 2022). Moreover, these compounds exhibit interesting properties, such as autorecycling oxidation under photoirradiation conditions (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

Research on similar pyrrolopyridine compounds has shown that they possess notable physical properties such as strong fluorescence and high thermal stability, making them suitable for applications in material science (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of 6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives, such as their reactivity in Lewis acid-promoted cascade reactions, have been explored to synthesize 1,2-dihydropyridines and pyrrolopyridinediones, highlighting their utility in organic synthesis (Yin et al., 2013).

Scientific Research Applications

  • Pharmaceuticals and Medicinal Chemistry

    • Pyrrolo[3,4-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus .
    • This compound has a broad spectrum of pharmacological properties, which is why new compounds containing this scaffold are being developed .
    • Most of these derivatives have been studied as analgesic and sedative agents .
    • Biological investigations have shown that pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems .
    • Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .
  • Diabetes Treatment

    • Some compounds, including 6-methylpyrrolo[3,4-c]pyridine, have been found to reduce blood glucose .
    • These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
  • Cancer Therapy

    • Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
    • Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
    • A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported .
    • Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .
    • In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
    • In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
  • Antiviral and Antimicrobial Activities

    • Pyridine-containing compounds, including pyrrolo[3,4-c]pyridine derivatives, have been found to have significant medicinal applications .
    • These compounds have shown promising antiviral and antimicrobial activities .
    • This has led to a surge of interest among researchers in synthesizing a variety of pyridine derivatives .
  • Antiplatelet Therapy

    • Ticlopidine, a tetrahydrothieno[3,2-c]pyridine derivative, was the first reported drug with in vitro anti-inflammatory and inhibition of ADP-induced platelet aggregation activity .
    • Clopidogrel, which has the same ring, is still on the market for antiplatelet therapy .
  • Anticholinesterase Activities

    • Pyridine-containing compounds have also been found to have anticholinesterase activities .
    • This makes them potentially useful in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine due to the action of cholinesterases .
  • Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1)

    • MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers .
    • Therefore, targeting MPS1 represents an attractive strategy for cancer therapy .
    • A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against MPS1 have been reported .
    • These compounds have shown significant inhibition of MPS1 in vitro .
    • This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting MPS1 with development prospects .
  • Antimalarial Activities

    • Pyridine-containing compounds, including pyrrolo[3,4-c]pyridine derivatives, have shown promising antimalarial activities .
    • This has led to a surge of interest among researchers in synthesizing a variety of pyridine derivatives .
  • Anti-Inflammatory Activities

    • Ticlopidine, a tetrahydrothieno[3,2-c]pyridine derivative, is the first reported drug with in vitro anti-inflammatory (carrageenan-induced edema) and inhibition of ADP-induced platelet aggregation activity .
    • Clopidogrel, having the same ring, is still on the market for antiplatelet therapy .

Safety And Hazards

The safety data sheet for “6-methyl-1H-pyrrolo[3,2-c]pyridine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for the research on “6-methyl-1H-pyrrolo[3,2-c]pyridine” and its derivatives could involve further investigation of their biological activities and potential therapeutic applications . Additionally, more studies are needed to understand the mechanism of action of these compounds .

properties

IUPAC Name

6-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-8-7(5-10-6)2-3-9-8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAVQKASMKODDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437954
Record name 6-Methyl-5-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1H-pyrrolo[3,2-c]pyridine

CAS RN

183586-34-7
Record name 6-Methyl-5-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-1H-pyrrolo[3,2-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EA Meade, LM Beauchamp - Journal of heterocyclic chemistry, 1996 - Wiley Online Library
4‐Benzylamino‐6‐methyl‐1H‐pyrrolo[3,2‐c]pyridine (2) and 4‐benzylamino‐6‐methyl‐1H‐pyrrolo[2,3‐b]pyridine (3) were synthesized as deaza analogues of the anxiolytic agent 4‐…
Number of citations: 13 onlinelibrary.wiley.com
R Frlan - Current Organic Chemistry, 2018 - ingentaconnect.com
Background: The synthesis of 6-membered pyrrololactams has been studied extensively over the past two decades, in particular because of the diverse biological activities ascribed to …
Number of citations: 3 www.ingentaconnect.com

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